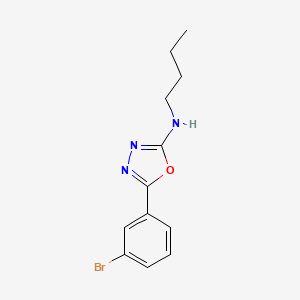

5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a butylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-bromobenzohydrazide with butyl isocyanate under reflux conditions to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.

Nucleophilic Substitution: Products include substituted derivatives where the bromine atom is replaced by the nucleophile.

Aplicaciones Científicas De Investigación

5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring an oxadiazole ring with bromophenyl and butylamine substitutions. It has gained interest in medicinal chemistry and materials science for its potential anticancer properties. The compound can be sourced from chemical suppliers that specialize in research chemicals and is cataloged under the Chemical Abstracts Service number 2490430-26-5.

Scientific Research Applications

This compound belongs to the class of oxadiazole derivatives, known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Oxadiazole derivatives, including those with substitutions at the 5th position of the oxadiazole ring and on the amine nitrogen, show promise as potential therapeutic agents for various conditions and serve as building blocks in synthesizing complex molecules with desired biological activities.

Antimicrobial Agents

1,3,4-oxadiazoles have demonstrated potential as antibacterial agents in numerous studies.

Medicinal Chemistry

Due to its unique structure, this compound can interact with various biological targets, making it a subject of interest for further research and development in therapeutic applications.

Mecanismo De Acción

The exact mechanism of action of 5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of cellular processes that are essential for cancer cell survival .

Comparación Con Compuestos Similares

Similar Compounds

5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: This compound shares a similar bromophenyl group but has a triazole ring instead of an oxadiazole ring.

3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound also contains a bromophenyl group but has a pyrazole ring and a different substitution pattern.

Uniqueness

Its oxadiazole ring provides distinct electronic properties that can be exploited in various applications .

Actividad Biológica

5-(3-Bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H13BrN2O with a molecular weight of 281.15 g/mol. The compound features an oxadiazole ring substituted with a bromophenyl group and a butylamine moiety. The synthesis typically involves cyclization reactions between hydrazides and carboxylic acids or derivatives. A common method includes the reaction of 3-bromobenzohydrazide with butyl isocyanate under reflux conditions, facilitating the formation of the oxadiazole ring .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-453) . The mechanism of action is believed to involve apoptosis induction and interference with critical cellular processes necessary for cancer cell survival .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.38 | Induction of apoptosis |

| MDA-MB-453 | 12.41 | Inhibition of cell proliferation |

| Non-cancerous | >100 | Minimal cytotoxicity |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi . The specific interactions at the molecular level are still under investigation but suggest that the oxadiazole ring plays a crucial role in binding to microbial targets.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies and Research Findings

A comprehensive study published in Wiley-VCH explored the structure-activity relationship (SAR) of oxadiazole derivatives. It was found that modifications on the oxadiazole ring significantly impacted biological activity. For instance, compounds with halogen substitutions showed enhanced potency against breast cancer cell lines compared to their unsubstituted counterparts . Another study highlighted the use of molecular docking techniques to predict binding affinities with estrogen receptors, suggesting a potential pathway for therapeutic intervention in hormone-dependent cancers .

Propiedades

IUPAC Name |

5-(3-bromophenyl)-N-butyl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O/c1-2-3-7-14-12-16-15-11(17-12)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHUGQUQQBJYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NN=C(O1)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.